molecular formula C9H10N4S2 B15355016 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide

3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide

Cat. No.: B15355016
M. Wt: 238.3 g/mol
InChI Key: AOBWVCIRJKFJGD-UHFFFAOYSA-N
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Description

3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide typically involves the reaction of benzo[c][1,2,5]thiadiazol-4-ylamine with 3-aminopropanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as p-toluenesulfonic acid (PTSA). The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the pure compound. Additionally, safety measures and environmental regulations are strictly followed to ensure the safe handling of chemicals and waste management.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether or THF (tetrahydrofuran).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines. The reaction conditions depend on the specific nucleophile and solvent used.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiadiazoles.

Scientific Research Applications

3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Its potential as an inhibitor of certain enzymes or receptors is of interest.

  • Industry: The compound's properties make it useful in the development of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide is compared with other similar compounds, such as 4,7-Diarylbenzo[c][1,2,5]thiadiazoles and 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

Uniqueness:

  • Enhanced Stability: The presence of the amino group in this compound may contribute to its enhanced stability compared to similar compounds.

  • Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

  • 2-Aminobenzenethiol derivatives

Properties

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

3-amino-N-(2,1,3-benzothiadiazol-4-yl)propanethioamide

InChI

InChI=1S/C9H10N4S2/c10-5-4-8(14)11-6-2-1-3-7-9(6)13-15-12-7/h1-3H,4-5,10H2,(H,11,14)

InChI Key

AOBWVCIRJKFJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=S)CCN

Origin of Product

United States

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